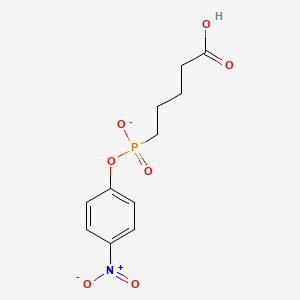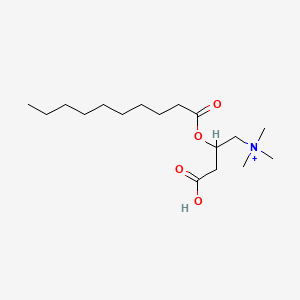
(5-Hydroxyindol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-hydroxyindol-3-yl)acetate is the indol-3-yl carboxylic acid anion formed by loss of a proton from the carboxy group of (5-hydroxyindol-3-yl)acetic acid; principal microspecies at pH 7.3 It has a role as a human metabolite. It is a conjugate base of a (5-hydroxyindol-3-yl)acetic acid.
Scientific Research Applications
Diagnostic Applications
- Urinary 5-hydroxyindole acetic acid (5-HIAA), a marker of 5-Hydroxyindol-3-yl acetate, is valuable for diagnosing and monitoring carcinoid tumors and the carcinoid syndrome. A new method for measuring urinary 5-HIAA using liquid chromatography–tandem mass spectrometry (LC–MS/MS) has been developed, showing a significant improvement over previous techniques (Perry & Keevil, 2008).
Analytical Chemistry
- In the field of analytical chemistry, the compound has been used for developing methods like online photocatalytic fluorescence derivatization for analyzing 5-hydroxyindoles in biological samples (Todoroki et al., 2006). This technique demonstrates the compound's utility in sensitive detection methods.
Electrochemical Studies
- Electrochemical studies of 5-hydroxyindole-3-acetamide, a related compound, have revealed insights into the oxidation behavior of such compounds. This research has potential implications for understanding the biochemical pathways and toxicity of similar compounds (Goyal & Sangal, 2005).
properties
Molecular Formula |
C10H8NO3- |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/p-1 |
InChI Key |
DUUGKQCEGZLZNO-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide](/img/structure/B1226646.png)
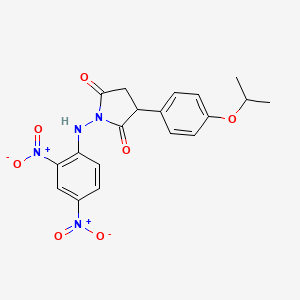
![9H-Purine, 6-[(3-chloropropyl)thio]-](/img/structure/B1226651.png)
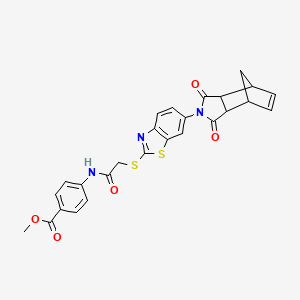


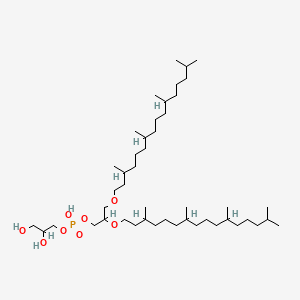
![N-[4-[[2-(4-acetamidoanilino)-5-nitro-4-pyrimidinyl]amino]phenyl]acetamide](/img/structure/B1226661.png)
![2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1226663.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide](/img/structure/B1226664.png)
![2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester](/img/structure/B1226669.png)
